![molecular formula C20H19N3O3 B2633312 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methoxyphenyl)methanone CAS No. 2034350-27-9](/img/structure/B2633312.png)
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
The compound is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles exist in four regioisomeric forms and have been utilized in a wide range of applications .
Synthesis Analysis
The synthesis of oxadiazoles involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
Oxadiazoles are white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties .Scientific Research Applications
Crystal Packing and Non-Covalent Interactions
- Role in Crystal Packing : The 1,2,4-oxadiazole derivatives, closely related to (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methoxyphenyl)methanone, play a significant role in crystal packing. Non-covalent interactions, including lone pair (lp)-π interactions and halogen bonds, contribute to the stabilization of molecular conformations in the crystal environment of these derivatives (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antibacterial Activity
- Antibacterial Properties : Derivatives of 1,2,4-oxadiazole have shown significant antibacterial activity. For instance, certain derivatives demonstrated considerable minimum inhibitory concentrations against various bacteria, indicating their potential in antibacterial applications (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Synthesis and Characterization for Biological Activities
- Synthesis for Biological Applications : Novel derivatives of 1,2,4-oxadiazole, such as isoxazole and methanone oxime derivatives, have been synthesized and evaluated for their antibacterial activities (Sangepu, Gandu, Anupoju, & Jetti, 2016).
- Polymer-Drug Conjugates : Oxadiazole-functionalized polymers have been developed for biomedical applications, particularly in drug delivery. These polymers, combining antimicrobial and antifungal properties, show promise in creating new composite materials for medical uses (Damaceanu, Mihai, Popescu, Brumǎ, & Schwarz, 2012).
Anticancer Activity
- Potential in Cancer Treatment : Several studies have synthesized and evaluated oxadiazole derivatives for their anticancer properties. These compounds have shown cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Naik, Mahanthesha, & Suresh, 2022).
Antimicrobial and Antifungal Effects
- Antimicrobial and Antifungal Properties : Oxadiazole derivatives exhibit antimicrobial and antifungal activities, suggesting their potential in treating infectious diseases (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
Additional Biological Activities
- Diverse Biological Activities : Various derivatives of oxadiazole have been synthesized, exhibiting a range of biological activities including antimicrobial, antioxidant, antituberculosis, and anticancer effects (Verma, Saundane, & Meti, 2019).
Mechanism of Action
In terms of medicinal applications, various 1,2,4-oxadiazoles including amino acids were used in peptide mimetics, as Phe-Gly mimetics , amino acid-Gly dipeptidomimetics , cell adhesion inhibitors and signal transduction inhibitors . 1,2,4-Oxadiazoles substituted in the 3,5 location with alkyl and aryl or carboxamide groups can also act as antagonists .
Future Directions
Oxadiazoles have established their potential for a wide range of applications, including as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations . Future research may continue to explore these areas.
properties
IUPAC Name |
(3-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-16-9-5-8-15(10-16)20(24)23-11-17(14-6-3-2-4-7-14)18(12-23)19-21-13-26-22-19/h2-10,13,17-18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSOFRKRJXPKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methoxyphenyl)methanone |
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